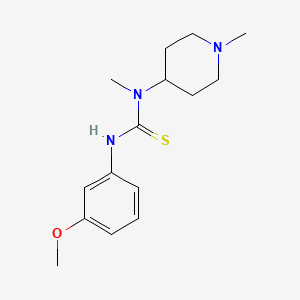

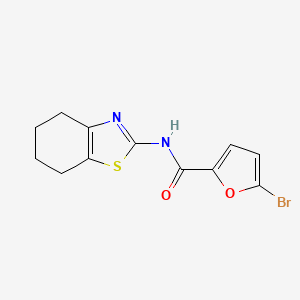

N'-(3-methoxyphenyl)-N-methyl-N-(1-methyl-4-piperidinyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiourea derivatives are synthesized through various methods, often involving the reaction of isothiocyanates with amines or ammonia. For example, compounds like 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea and its derivatives were synthesized and characterized using techniques such as FT-IR, 1H-NMR, and mass spectrometry (Mushtaque et al., 2016). These synthesis processes involve careful selection of substrates and conditions to achieve the desired thiourea compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using spectroscopic methods and computational studies. Structural analyses reveal configurations around the sulfur atom and provide insights into the compound's stability. For instance, the mentioned thiourea derivative adopted a syn-anti-configuration around the sulfur atom, with stabilization relative energy and specific electronic properties (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, highlighting their reactivity and potential applications. These compounds can bind to DNA, as demonstrated by docking studies and binding energy calculations (Mushtaque et al., 2016). Such interactions are crucial for understanding the biological activity and potential therapeutic uses of these compounds.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, X-ray crystallography provides detailed information on the crystalline structures and hydrogen bonding interactions, which are essential for understanding the compound's physical behavior and stability (Hyeong Choi et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in synthesis and drug design. Studies on these compounds often explore their potential as ligands, inhibitors, or precursors for further chemical transformations. For instance, the interaction of thiourea derivatives with inducible and neuronal nitric oxide synthase has been evaluated, indicating their role in stimulating the activity of specific enzymes (G. Suaifan et al., 2010).

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-methyl-1-(1-methylpiperidin-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-17-9-7-13(8-10-17)18(2)15(20)16-12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHKVMQDYFMURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=S)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)

![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)

![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)

![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)

![2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

![2-benzyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5610924.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)